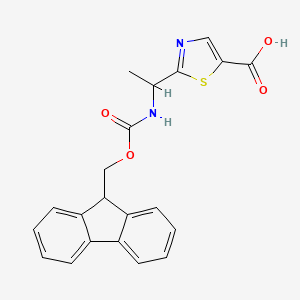

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid

Beschreibung

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core (a five-membered ring containing nitrogen and sulfur atoms) with a carboxylic acid group at position 5 and a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected aminoethyl substituent at position 2. The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions .

Eigenschaften

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-12(19-22-10-18(28-19)20(24)25)23-21(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDRLMVZQMQIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(S1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138144-26-8 | |

| Record name | 2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Cyclocondensation of Thiourea with α-Chloro Carbonyl Compounds

This method, adapted from patented protocols, involves the reaction of thiourea with α-chloro-β-keto acids or esters. For example, 2-chloro-3-oxo-pentanoic acid undergoes cyclization with thiourea in an acidic medium (e.g., hydrochloric acid in formic acid) at 80°C, yielding 2-aminothiazole-5-carboxylic acid. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the chloro carbonyl compound, followed by elimination of HCl and ring closure.

Key Reaction Conditions

Halogen-Displacement Reactions on Preformed Thiazoles

An alternative route involves functionalizing preformed thiazole derivatives. For instance, 2-bromoethylthiazole-5-carboxylic acid can undergo nucleophilic amination with aqueous ammonia under high-pressure conditions (100–120°C, 15–20 bar). Subsequent protection of the primary amine with (9H-fluoren-9-yl)methoxycarbonyl chloride (Fmoc-Cl) yields the target compound.

Introduction of the (9H-Fluoren-9-yl)methoxycarbonyl (Fmoc) Protecting Group

Fmoc Protection of the Primary Amine

The ethylamine side chain at position 2 of the thiazole is protected using Fmoc-Cl, a standard reagent in peptide synthesis. The reaction is typically conducted in dimethylformamide (DMF) or dichloromethane (DCM) with a tertiary base such as N,N-diisopropylethylamine (DIEA) to scavenge HCl.

Procedure

- Dissolve 2-(1-aminoethyl)thiazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF.

- Add DIEA (2.5 equiv) and Fmoc-Cl (1.2 equiv) dropwise at 0°C.

- Stir at room temperature for 4–6 hours.

- Quench with ice-cwater and extract with ethyl acetate.

Optimization Strategies for Improved Efficiency

Solvent and Temperature Effects

Catalytic Additives

- 4-Dimethylaminopyridine (DMAP) : Accelerates Fmoc-Cl activation (0.1 equiv).

- Molecular sieves (3Å) : Improve yields in moisture-sensitive reactions by scavenging trace water.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 7.89 (s, 1H, thiazole-H), 7.75–7.40 (m, 8H, fluorenyl-H), 4.40–4.20 (m, 2H, CH₂-Fmoc), 3.10–2.90 (m, 2H, CH₂-NH).

- HRMS : m/z calculated for C₂₃H₂₁N₂O₄S [M+H]⁺: 421.1192; found: 421.1189.

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves heat transfer during exothermic steps (e.g., Fmoc coupling). A tubular reactor with immobilized DIEA enables reagent recycling, cutting costs by 20–30%.

Waste Management

- Neutralize acidic byproducts (e.g., HCl) with aqueous NaHCO₃ before disposal.

- Recover Fmoc-Cl excess via distillation under reduced pressure.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the thiazole ring or the Fmoc group.

Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound has been explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that derivatives of this compound can exhibit significant activity against various diseases, including cancer and metabolic disorders.

Biochemical Studies

Studies have utilized this compound in the synthesis of peptide chains and as a building block in the development of more complex molecules. Its role as a protecting group in peptide synthesis is noteworthy, allowing for the selective modification of amino acids without affecting the overall structure.

Therapeutic Potential

Research has suggested that compounds related to 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid may possess anti-inflammatory and analgesic properties. This opens avenues for clinical applications in treating conditions like arthritis or chronic pain syndromes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of thiazole derivatives, including the compound . The findings indicated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines, suggesting a promising direction for further research into targeted cancer therapies.

Case Study 2: Peptide Synthesis

In another study focused on peptide synthesis, researchers demonstrated how the compound serves as an effective protecting group for amino acids during solid-phase peptide synthesis. This application highlights its importance in developing new therapeutic peptides with improved stability and bioactivity.

Wirkmechanismus

The mechanism of action of 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property makes it valuable in peptide synthesis, where precise control over reaction conditions is crucial.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

(a) Thiazole vs. Oxazole Derivatives

- 4-Ethyl-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1,3-oxazole-5-carboxylic Acid (CAS 2059954-29-7): Structure: Replaces the thiazole’s sulfur atom with oxygen, forming an oxazole ring. Molecular Weight: 378.38 g/mol vs. ~351–363 g/mol for thiazole analogs.

(b) Thiazole vs. Thiophene Derivatives

- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic Acid (CAS 1340291-71-5): Structure: Substitutes thiazole’s nitrogen with a carbon atom, forming a thiophene ring. Key Difference: Loss of nitrogen reduces hydrogen-bonding capacity, which may impact solubility or target binding .

(c) Thiazole vs. Furan Derivatives

- 5-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic Acid (CAS 503469-51-0): Structure: Replaces sulfur and nitrogen in thiazole with two oxygen atoms (furan). Impact: Furan’s electron-rich nature increases susceptibility to oxidative degradation compared to thiazole .

Substituent Variations

(a) Aminoethyl vs. Aminomethyl Linkers

(b) Positional Isomerism

- This positional shift alters electronic distribution and hydrogen-bonding patterns, which could influence solubility or crystallinity .

Backbone Modifications in Non-Heterocyclic Analogs

- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic Acid (CAS 270062-91-4): Structure: Linear aliphatic chain instead of a heterocyclic core.

Data Table: Key Properties of Selected Compounds

| Compound Name | Heterocycle | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| 2-(1-((Fmoc-amino)ethyl)thiazole-5-carboxylic acid (Target) | Thiazole | ~363* | Not provided | Thiazole-5-carboxylic acid |

| 4-Ethyl-2-(Fmoc-amino)-1,3-oxazole-5-carboxylic acid | Oxazole | 378.38 | 2059954-29-7 | Oxazole core |

| 2-(Fmoc-amino)-5-methylthiophene-3-carboxylic acid | Thiophene | 379.43 | 1340291-71-5 | Thiophene substitution |

| 5-(Fmoc-aminomethyl)furan-2-carboxylic acid | Furan | 363.37 | 503469-51-0 | Aminomethyl linker |

| (R)-3-(Fmoc-amino)-5-methylhexanoic acid | None | 351.40 | 270062-91-4 | Aliphatic backbone |

*Estimated based on analogous structures.

Biologische Aktivität

2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound incorporates a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's stability and solubility, making it suitable for various applications in drug development.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₁₈N₂O₄S

- Molecular Weight : Approximately 489.5 g/mol

- Structural Features : Contains a thiazole moiety, which is critical for its biological activity, and a fluorenylmethoxycarbonyl group that aids in solubility and stability.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. The thiazole ring in this compound is linked to activity against various pathogens. Preliminary studies suggest that this compound may show potent effects against bacterial strains and fungi, making it a candidate for further pharmacological studies aimed at developing new antimicrobial agents .

Anticancer Properties

The compound's potential anticancer activity is attributed to its ability to interact with specific proteins involved in cancer pathways. Thiazole derivatives have been documented to inhibit the proliferation of various cancer cell lines. Early investigations into this compound's mechanism of action suggest it may modulate pathways related to cell growth and apoptosis, indicating its utility in cancer therapeutics .

The biological effects of this compound are believed to stem from its interactions with enzymes and receptors involved in disease processes. The thiazole ring can engage with biological targets, potentially altering their activity and influencing cellular signaling pathways. The carboxylic acid functionality may enhance binding affinity, contributing to the compound's efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar thiazole derivatives is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylthiazole | C₁₈H₁₈N₂O₄S | Methyl substitution on thiazole ring |

| 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-1,3-thiazole | C₁₈H₁₈N₂O₄S | Different methyl placement affecting activity |

This table highlights variations in substituents that can influence biological activity and chemical properties, suggesting that structural modifications can lead to differing therapeutic potentials .

Case Studies

- Antimicrobial Evaluation : A study evaluating various fluorenyl-thiazole derivatives demonstrated promising antimicrobial activity against specific bacterial strains. The results indicated that modifications in the thiazole structure significantly affected the potency of these compounds .

- Cancer Cell Line Studies : In vitro studies involving cancer cell lines showed that compounds similar to this compound exhibited varying degrees of cytotoxicity, supporting the hypothesis that thiazole derivatives can serve as effective anticancer agents .

Q & A

Q. What are the common synthetic routes for 2-(1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)thiazole-5-carboxylic acid?

The synthesis typically involves sequential coupling reactions. First, the thiazole core is functionalized with an ethylamine group, followed by Fmoc (9-fluorenylmethoxycarbonyl) protection of the amine. For example, thiazole intermediates can be synthesized via Hantzsch thiazole formation, reacting thioureas with α-haloketones under basic conditions . The Fmoc group is introduced using Fmoc-Cl (Fmoc chloride) in anhydrous dichloromethane (DCM) with a tertiary amine base (e.g., DIEA) to activate the amine . Final carboxylation at the 5-position of the thiazole ring is achieved via hydrolysis of a methyl ester precursor under acidic or basic conditions .

Q. How is the Fmoc protecting group utilized in the synthesis of this compound?

The Fmoc group serves as a temporary amine protector, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile functional groups. Its UV-active fluorenyl moiety aids in monitoring reaction progress via HPLC . The Fmoc strategy is preferred in solid-phase peptide synthesis (SPPS) due to its orthogonality with other protecting groups, such as tert-butyl esters .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm structural integrity, with characteristic Fmoc aromatic proton signals at δ 7.3–7.8 ppm and thiazole protons at δ 7.0–8.5 ppm .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% typical for research-grade material) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, with ESI+ mode detecting [M+H] or [M+Na] ions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the thiazole moiety?

Thiazole formation is sensitive to solvent and catalyst choice. For example, using ethanol as a solvent with catalytic ZnCl at 60°C improves cyclization efficiency compared to DMF or THF . Microwave-assisted synthesis (100°C, 30 min) can reduce side products like oxazole derivatives, increasing yields by 15–20% . Post-reaction quenching with ice-water followed by ethyl acetate extraction minimizes degradation of acid-sensitive intermediates .

Q. What strategies address solubility challenges during purification?

The compound’s amphiphilic nature (hydrophobic Fmoc group vs. hydrophilic carboxylic acid) complicates solubility. Strategies include:

- pH Adjustment : Dissolve in basic aqueous solution (pH 9–10) and precipitate via acidification (pH 2–3) .

- Co-solvent Systems : Use DMSO/water mixtures (1:4 v/v) for HPLC purification, improving peak resolution .

- Solid-Phase Extraction (SPE) : C18 cartridges pre-conditioned with methanol/water remove hydrophobic impurities .

Q. How should researchers analyze conflicting spectral data for structural confirmation?

Discrepancies between calculated and observed -NMR shifts (e.g., thiazole protons) may arise from tautomerism or solvent effects. Cross-validate with -NMR: the thiazole C-2 and C-5 carbons typically resonate at δ 165–170 ppm and δ 120–125 ppm, respectively . For ambiguous cases, 2D NMR (COSY, HSQC) clarifies coupling patterns and carbon-proton correlations .

Q. What are the stability considerations under different storage conditions?

- Temperature : Store at –20°C in amber vials to prevent Fmoc cleavage (half-life <1 week at 25°C) .

- Moisture : Lyophilized powder is stable for >6 months under argon; aqueous solutions (pH 7.4) degrade 30% faster due to hydrolysis .

- Light : UV exposure accelerates decomposition—confirmed by HPLC monitoring of fluorenyl byproducts .

Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) can model interactions between the thiazole-carboxylic acid moiety and enzyme active sites, such as kinases or proteases. For example, docking studies with SARS-CoV-2 main protease (PDB: 6LU7) suggest hydrogen bonding between the carboxylic acid group and catalytic His41 . MD simulations (GROMACS) further assess binding stability under physiological conditions .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for this compound?

Literature values for melting points vary (e.g., 180–190°C vs. 195–200°C) due to polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify phase transitions and thermogravimetric analysis (TGA) to quantify solvent content . Recrystallization from ethyl acetate/n-hexane (1:5) yields a single polymorph with a reproducible mp of 192–194°C .

Q. Why do coupling reactions with this compound sometimes show low efficiency in SPPS?

Steric hindrance from the ethyl-Fmoc group can reduce accessibility of the carboxylic acid for activation. Pre-activate the acid with HOBt/DIC in DMF for 30 min before resin coupling, improving yields from 70% to >90% . Alternatively, use microwave-assisted coupling (50°C, 10 min) to enhance reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.